An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-hydroxypyridine
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydroxypyridine, also known by its tautomeric name 6-Bromo-2(1H)-pyridinone, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic/acidic hydroxyl group, allows for diverse chemical modifications, making it a valuable precursor in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic data, along with detailed experimental protocols for its synthesis and key transformations.
Chemical and Physical Properties
2-Bromo-6-hydroxypyridine is a white to light yellow crystalline solid.[2][3] It is soluble in methanol and other polar organic solvents.[2][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO | [2][3] |
| Molecular Weight | 174.00 g/mol | [3] |
| CAS Number | 27992-32-1 | [2] |
| Melting Point | 121-125 °C | [3] |
| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [3][4] |
| pKa (Predicted) | 7.33 ± 0.10 | [2][4] |
| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [3][4] |
| Appearance | White to light yellow to purple powder or crystals | [2][3] |
| Solubility | Soluble in Methanol | [2][4] |
Tautomerism
A crucial chemical property of 2-Bromo-6-hydroxypyridine is its existence as a mixture of two tautomers in equilibrium: the hydroxy form (2-Bromo-6-hydroxypyridine) and the pyridone form (6-Bromo-2(1H)-pyridinone). The equilibrium position is sensitive to the solvent environment.[5] In polar solvents, the more polar pyridone form is significantly favored due to better solvation and intermolecular hydrogen bonding.[5][6] The pyridone tautomer is also stabilized by resonance, which imparts aromatic character.[7]
Caption: Tautomeric equilibrium of 2-Bromo-6-hydroxypyridine.
Spectroscopic Data
The spectroscopic data for 2-Bromo-6-hydroxypyridine reflects its tautomeric nature. The exact peak positions and multiplicities can vary depending on the solvent and the dominant tautomeric form.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Protons on the pyridine ring would appear in the aromatic region (δ 6.0-8.5 ppm). | The carbonyl carbon (C=O) would be significantly downfield (δ > 160 ppm). |
| The N-H proton signal would be broad and its chemical shift highly dependent on solvent and concentration. | The carbon bearing the bromine atom would be shielded relative to the other carbons. |
| Coupling constants would be consistent with a substituted pyridine ring. | The remaining three sp² carbons of the ring would appear in the aromatic region. |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the dominant tautomer. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the pyridone form. The O-H stretch of the hydroxy form would appear as a broad band around 3200-3600 cm⁻¹, while the N-H stretch of the pyridone would be in a similar region but potentially sharper.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer |
| C=O stretch | 1650 - 1700 | Pyridone |
| N-H stretch | 3200 - 3400 | Pyridone |
| O-H stretch | 3200 - 3600 | Hydroxy |
| C-Br stretch | 500 - 600 | Both |
| Aromatic C-H stretch | 3000 - 3100 | Both |
Mass Spectrometry
In mass spectrometry, 2-Bromo-6-hydroxypyridine would be expected to show a molecular ion peak corresponding to its molecular weight (174 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be observed. Fragmentation patterns would likely involve the loss of CO, Br, or HBr.
Reactivity and Synthetic Applications
2-Bromo-6-hydroxypyridine serves as a key intermediate in the synthesis of more complex molecules, primarily through reactions at the bromine and hydroxyl functionalities.
Synthesis of 2-Bromo-6-hydroxypyridine
A common method for the synthesis of 2-Bromo-6-hydroxypyridine is through the nucleophilic aromatic substitution of 2,6-dibromopyridine.
Caption: Synthesis of 2-Bromo-6-hydroxypyridine.
Experimental Protocol: Synthesis from 2,6-Dibromopyridine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dibromopyridine (1.0 eq), potassium tert-butoxide (1.5 eq), and anhydrous tert-butanol.
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Reaction: Heat the mixture to reflux and stir overnight.
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Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: To the residue, add water and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
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Acidification: Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 3-4.
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Product Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Cross-Coupling Reactions
The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 2-Bromo-6-hydroxypyridine can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.
Caption: General scheme for Suzuki-Miyaura coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-Bromo-6-hydroxypyridine (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
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Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of N-substituted 6-hydroxypyridin-2-amines.
Caption: General scheme for Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
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Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos) in an anhydrous, degassed solvent like toluene for 15-30 minutes.
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Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 2-Bromo-6-hydroxypyridine (1.0 eq), the amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-2.0 eq), and the pre-formed catalyst solution.
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Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
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Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[3]
Safety Information
2-Bromo-6-hydroxypyridine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Bromo-6-hydroxypyridine is a valuable and versatile building block in organic synthesis. Its rich chemistry, stemming from its tautomeric nature and the presence of two distinct reactive sites, provides access to a wide range of substituted pyridinone and pyridine derivatives. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
